An In-depth Technical Guide to 2,2'-Dichlorobiphenyl (CAS No. 13029-08-8)
An In-depth Technical Guide to 2,2'-Dichlorobiphenyl (CAS No. 13029-08-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-Dichlorobiphenyl (PCB-4), a specific polychlorinated biphenyl (B1667301) congener. This document synthesizes critical data on its physicochemical properties, synthesis, analytical determination, toxicology, and environmental fate, with a focus on providing actionable information for laboratory and research applications.
Physicochemical and General Data
2,2'-Dichlorobiphenyl is a solid crystalline substance, belonging to the dichlorobiphenyl subgroup of PCBs.[1][2] It is characterized by the presence of two chlorine atoms, one on each of the ortho positions of the biphenyl structure.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈Cl₂ | [3] |
| Molecular Weight | 223.10 g/mol | [3] |
| CAS Number | 13029-08-8 | [3] |
| Appearance | Crystals | [1] |
| Melting Point | 59-61 °C | [4] |
| Boiling Point | 325-326 °C | [4] |
| Water Solubility | 0.045 mg/L at 25 °C | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.9 | [4] |
| Vapor Pressure | 6.75 x 10⁻⁴ mm Hg at 25 °C | [4] |
Synthesis of 2,2'-Dichlorobiphenyl
Several synthetic routes are available for the preparation of 2,2'-Dichlorobiphenyl, with the Ullmann reaction and Suzuki-Miyaura coupling being prominent examples.
Ullmann Reaction
The Ullmann reaction provides a classical method for the synthesis of symmetrical biphenyls through the copper-induced coupling of aryl halides.[5][6][7]
Experimental Protocol:
-
In a reaction vessel, combine 2-chloroiodobenzene (2 equivalents) with copper powder (4 equivalents).
-
Heat the mixture to approximately 200-250 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., toluene (B28343) or xylene).
-
Filter the mixture to remove copper and copper salts.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol (B145695) or hexane) or column chromatography on silica (B1680970) gel to yield pure 2,2'-Dichlorobiphenyl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that can be adapted for the synthesis of 2,2'-Dichlorobiphenyl.[8][9][10][11][12]
Experimental Protocol:
-
To a reaction flask, add 2-chlorophenylboronic acid (1.2 equivalents), 1-bromo-2-chlorobenzene (B145985) (1 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a base, for example, an aqueous solution of sodium carbonate (2 M, 2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane (B92381)/ethyl acetate gradient to obtain pure 2,2'-Dichlorobiphenyl.
Analytical Methods
The determination of 2,2'-Dichlorobiphenyl in various matrices is predominantly achieved using gas chromatography coupled with mass spectrometry (GC-MS).
GC-MS Analysis of 2,2'-Dichlorobiphenyl in Soil
This protocol outlines a typical workflow for the analysis of 2,2'-Dichlorobiphenyl in a soil sample, based on established EPA methodologies.[13][14][15][16]
Sample Preparation and Extraction:
-
Sample Collection: Collect a representative soil sample and store it in a clean, airtight container at 4 °C until analysis.
-
Drying and Sieving: Air-dry the soil sample and pass it through a 2 mm sieve to remove large debris.
-
Extraction:
-
Weigh approximately 10 g of the prepared soil into an extraction thimble.
-
Add a surrogate standard to the sample to monitor extraction efficiency.
-
Extract the sample using a Soxhlet extractor with a 1:1 mixture of hexane and acetone (B3395972) for 16-24 hours.
-
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
Cleanup:
-
Sulfur Removal: If elemental sulfur is present, it can be removed by passing the extract through a column of activated copper granules.
-
Fractionation/Cleanup: Use a silica gel or Florisil column to separate interfering compounds.
-
Pack a chromatography column with activated silica gel or Florisil.
-
Apply the concentrated extract to the top of the column.
-
Elute with a non-polar solvent such as hexane. 2,2'-Dichlorobiphenyl will elute in this fraction.
-
Collect the eluate and concentrate it to a final volume of 1 mL.
-
Add an internal standard prior to GC-MS analysis.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent)[17]
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet: Splitless mode at 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp 1: 20 °C/min to 150 °C
-
Ramp 2: 5 °C/min to 250 °C
-
Ramp 3: 15 °C/min to 300 °C, hold for 5 minutes
-
-
MSD Conditions:
-
Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Characteristic Ions for 2,2'-Dichlorobiphenyl: m/z 222 (quantification), 152, 224 (qualifiers)
-
Caption: Workflow for the GC-MS analysis of 2,2'-Dichlorobiphenyl in soil samples.
Toxicology and Biological Effects
2,2'-Dichlorobiphenyl is classified as a non-dioxin-like PCB, meaning its primary mechanism of toxicity is not mediated through the aryl hydrocarbon (Ah) receptor.[1][18] Instead, its toxic effects, particularly neurotoxicity, are attributed to other mechanisms.
| Toxicity Data | Value | Species | Reference |
| LD₅₀ (Oral) | 1010 mg/kg | Rat | [1] |
| LD₅₀ (Intraperitoneal) | 880 mg/kg | Mouse | [1] |
Mechanism of Neurotoxicity
Emerging evidence suggests that the neurotoxic effects of 2,2'-Dichlorobiphenyl and other ortho-substituted, non-dioxin-like PCBs involve the disruption of intracellular calcium homeostasis and interference with dopaminergic systems.[1][19]
Effects on Calcium Signaling:
-
Ryanodine (B192298) Receptor Modulation: 2,2'-Dichlorobiphenyl has been shown to interact with and sensitize ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic/sarcoplasmic reticulum.[3][20][21][22] This sensitization can lead to an amplified release of calcium from intracellular stores, disrupting normal calcium signaling pathways that are critical for neuronal development and function.[3][20][21][22]
References
- 1. Lightly chlorinated ortho-substituted PCB congeners decrease dopamine in nonhuman primate brain and in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 11. nva.sikt.no [nva.sikt.no]
- 12. chemrxiv.org [chemrxiv.org]
- 13. greenrivertech.com.tw [greenrivertech.com.tw]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and identification of intermediates from biodegradation of low chlorinated biphenyls (Delor-103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship of non-coplanar polychlorinated biphenyls toward skeletal muscle ryanodine receptors in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
